3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline family. Its molecular formula is C₂₈H₂₇N₃O₄, with a molecular weight of 469.5 g/mol and a CAS registry number of 872198-52-2 . Key structural features include:
- A pyrazole ring fused to a quinoline nucleus.
- Substituents: 4-ethoxyphenyl at position 3, 7,8-dimethoxy groups on the quinoline ring, and a 4-methoxyphenylmethyl group at position 3.
Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as anticancer agents, anti-inflammatory agents, and receptor ligands (e.g., benzodiazepine, neurotensin receptors) .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-5-35-21-12-8-19(9-13-21)27-23-17-31(16-18-6-10-20(32-2)11-7-18)24-15-26(34-4)25(33-3)14-22(24)28(23)30-29-27/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIUHHPASPEDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pyrazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(a) Substituent Impact on Bioactivity
- Electron-Withdrawing Groups (e.g., Fluorine) : The 4-fluorophenyl analog () shows strong GPR35 agonism, likely due to enhanced electron-deficient aromatic interactions with receptor pockets .
- Methoxy vs.
- Benzyl Substituents : The 4-methoxyphenylmethyl group in the target compound may enhance selectivity for neurotensin receptor 1 (NTR1) over other GPCRs, as seen in structurally related agonists .
(c) Therapeutic Potential
- Anticancer Activity: Pyrazolo[4,3-c]quinolines with dimethoxy groups (e.g., target compound) inhibit topoisomerase II and induce apoptosis in cancer cell lines .
- Neurotensin Receptor Modulation: Analogous compounds () exhibit nanomolar affinity for NTR1, suggesting the target compound may share this activity .
Biological Activity
The compound 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has attracted attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazoloquinoline core with various substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Evaluation
In a study conducted by Mantoani et al. (2016), several pyrazoloquinoline derivatives were synthesized and tested for their anticancer properties. The results showed that compounds with similar structures to this compound demonstrated IC50 values in the micromolar range against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines. The mechanism of action was proposed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-468 | 12.5 | Induction of apoptosis |
| 2 | A498 | 15.0 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoloquinoline derivatives has also been explored. In vitro studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Research Findings
A study reported that certain derivatives exhibited significant inhibition of NO production comparable to known anti-inflammatory agents. The proposed mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Compound | NO Inhibition (%) | Concentration (µM) |
|---|---|---|
| A | 85 | 10 |
| B | 75 | 20 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazoloquinolines has been documented against various pathogens. The compound's structure suggests potential activity against both bacterial and fungal strains.
Evaluation Methodology
Antimicrobial susceptibility testing was performed using the broth microdilution method. The results indicated that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. What are the optimal synthetic routes for 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step protocols:
Precursor Condensation : Use 4-ethoxyphenyl hydrazine and substituted quinoline derivatives as starting materials (e.g., ethyl 4-methoxybenzoate) under reflux conditions with polar aprotic solvents like DMF .
Suzuki–Miyaura Coupling : For introducing the 4-methoxyphenylmethyl group, palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids are recommended, with yields optimized via microwave-assisted synthesis (60–80°C, 2–4 hours) .
Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) or recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve methoxy (-OCH₃), ethoxy (-OCH₂CH₃), and methylene (-CH₂-) signals. NOESY confirms spatial proximity of substituents .
- X-ray Crystallography : Single-crystal analysis (orthorhombic system, space group P2₁2₁2₁) validates bond angles and torsional strain in the pyrazoloquinoline core .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular weight (e.g., calculated [M+H]⁺ = 501.18 g/mol) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electron-donating/-withdrawing groups) influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- 4-Ethoxyphenyl vs. 4-Methoxyphenyl : Ethoxy groups enhance metabolic stability but reduce solubility compared to methoxy .
- Methyl vs. Benzyl Substitutions : Methyl groups at position 5 improve target selectivity (e.g., COX-2 inhibition), while benzyl groups increase logP, affecting membrane permeability .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PARP-1, guiding rational design .
Q. How can contradictory data on synthetic yields or biological efficacy be resolved?
Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst lot variability) .
- Dose-Response Curves : Re-test biological activity across multiple cell lines/passages to rule out heterogeneity .
- Meta-Analysis : Compare datasets from independent studies (e.g., IC₅₀ ranges for kinase inhibition) to identify outliers .
Q. What advanced synthetic strategies enable scalable production while minimizing side products?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12 hours to 30 minutes) and improve regioselectivity in pyrazole ring formation .
- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) enhance recyclability and reduce metal leaching in cross-coupling steps .
- Byproduct Analysis : LC-MS monitors intermediates (e.g., demethylated derivatives) during methoxy/ethoxy group installation .
Q. What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) confirmed via kinetic assays (Lineweaver-Burk plots) .
- Receptor Antagonism : Fluorescence polarization assays show displacement of labeled ligands (e.g., TNF-α) in inflammatory pathways .
- Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) tracks sublocalization in mitochondria .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
Methodological Answer:
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; quantify degradation via HPLC .
- Metabolic Profiling : Liver microsome assays (human/rat) identify primary metabolites (e.g., O-demethylation products) using UPLC-QTOF .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at >200°C, confirming suitability for lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
